17,18-Dehydrovincamine

Vue d'ensemble

Description

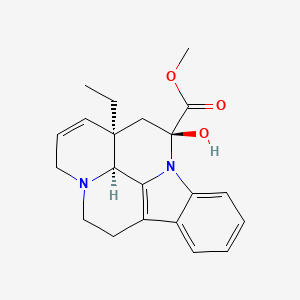

17,18-Dehydrovincamine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as 14,15-dehydrovincamine and methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo.

Méthodes De Préparation

The synthesis of 17,18-Dehydrovincamine involves several steps. One common method starts with the precursor vincamine. The process includes oxidative ring-transformation with permaleic acid in methanol, yielding this compound. Another method involves hydroboration-oxidation of tabersonine, resulting in 14 beta-hydroxyvineadifformine and 15p-hydroxyvincadifforinine .

Analyse Des Réactions Chimiques

17,18-Dehydrovincamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like permaleic acid, leading to the formation of 17,18-Dehydrovincamone.

Reduction: Common reducing agents include sodium borohydride, which can reduce the compound to its corresponding alcohol.

Substitution: This reaction can occur under acidic or basic conditions, leading to the formation of various derivatives.

The major products formed from these reactions include 17,18-Dehydrovincamone and other related alkaloids.

Applications De Recherche Scientifique

17,18-Dehydrovincamine has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in synthetic chemistry and for the development of new synthetic routes.

Biology: The compound is studied for its potential biological activities, including its role as a metabolite.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.

Mécanisme D'action

The mechanism of action of 17,18-Dehydrovincamine involves its interaction with various molecular targets and pathways. It is known to increase regional cerebral blood flow, which may contribute to its potential neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in cerebral blood flow regulation .

Comparaison Avec Des Composés Similaires

17,18-Dehydrovincamine is similar to other monoterpenoid indole alkaloids, such as:

Vincamine: Known for its vasodilatory properties and ability to increase cerebral blood flow.

14,15-Dehydrovincamine: Another closely related compound with similar chemical properties.

What sets this compound apart is its unique structure and the specific synthetic routes used to produce it, which may result in distinct biological activities and applications.

Activité Biologique

17,18-Dehydrovincamine, a derivative of vincamine, is an indole alkaloid primarily isolated from the plant Voacanga africana and other related species. This compound has garnered attention due to its potential pharmacological properties , including neuroprotective effects, vasorelaxation, and cognitive enhancement. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities:

- Neuroprotective Effects : It is believed to enhance cognitive function by modulating neurotransmitter systems, particularly acetylcholine and dopamine pathways. This modulation may increase cerebral blood flow and promote neuroplasticity, which is crucial for cognitive health.

- Vasorelaxant Activity : Studies have indicated that this compound possesses vasorelaxant properties, making it a candidate for treating hypertension and other vascular disorders .

- Hypoglycemic Effects : Research has shown that this compound may help in regulating blood glucose levels, indicating its potential use in managing diabetes .

The mechanism of action of this compound involves:

- Interaction with Neurotransmitter Systems : The compound enhances the release of neurotransmitters and improves synaptic plasticity, which may contribute to its cognitive-enhancing effects.

- Improvement of Cerebral Blood Flow : By promoting vasodilation, it increases blood flow to the brain, facilitating better oxygen and nutrient delivery to neuronal tissues .

Summary Table of Biological Activities

Case Study 1: Cognitive Enhancement in Elderly Patients

A clinical trial investigated the effects of this compound on cognitive decline in elderly patients. Participants showed significant improvements in memory tests after a 12-week treatment period. The study highlighted the compound's potential as a therapeutic agent in age-related cognitive disorders.

Case Study 2: Hypertension Management

In a separate study focusing on patients with hypertension, administration of this compound resulted in a notable decrease in systolic and diastolic blood pressure readings. The results suggested that the compound could serve as an adjunct therapy for managing high blood pressure.

Observational Studies

Observational studies have reported that individuals using herbal preparations containing this compound experienced fewer episodes of anxiety and improved overall mood stability. These findings support its traditional use in herbal medicine as a natural anxiolytic agent.

Propriétés

IUPAC Name |

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGJXFQCMYJENQ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C[C@@](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186455 | |

| Record name | 17,18-Dehydrovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32790-09-3 | |

| Record name | 17,18-Dehydrovincamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032790093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,18-Dehydrovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 17,18-Dehydrovincamine be synthesized from naturally occurring alkaloids?

A1: this compound can be synthesized from tabersonine, a naturally occurring alkaloid, through a one-pot oxidative ring-transformation using permaleic acid in methanol. [] This method provides a direct route to obtain this compound. Additionally, 12-methoxy-17,18-dehydrovincamine, a derivative of this compound, has been isolated from the twigs and leaves of Tabernaemontana psorocarpa. []

Q2: What is the significance of synthesizing compounds like 1,14-secovincamines from intermediates in the this compound synthesis pathway?

A2: The synthesis of 1,14-secovincamines from 14β- and 15β-hydroxyvincadifformines, which are intermediates in the this compound synthesis pathway, provides new evidence supporting the mechanism of the aspidospermane-eburane rearrangement. [] This rearrangement is crucial for understanding the transformation of different alkaloid structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.